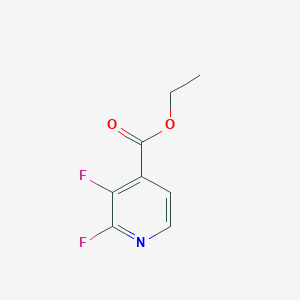

Ethyl 2,3-difluoropyridine-4-carboxylate

Description

Ethyl 2,3-difluoropyridine-4-carboxylate (CAS: 1359828-98-0) is a fluorinated pyridine derivative with the molecular formula C₈H₇F₂NO₂. It features a pyridine ring substituted with fluorine atoms at the 2- and 3-positions and an ethyl ester group at the 4-position. This compound is primarily utilized as a laboratory chemical and intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials . Its fluorine substituents confer electron-withdrawing effects, influencing reactivity and stability, while the ester group enhances solubility in organic solvents.

Properties

IUPAC Name |

ethyl 2,3-difluoropyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO2/c1-2-13-8(12)5-3-4-11-7(10)6(5)9/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOJMSQNOPRKCOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=NC=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501215225 | |

| Record name | 4-Pyridinecarboxylic acid, 2,3-difluoro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501215225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1359828-98-0 | |

| Record name | 4-Pyridinecarboxylic acid, 2,3-difluoro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1359828-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyridinecarboxylic acid, 2,3-difluoro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501215225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Pyridine Ring Construction and Fluorination

One approach involves synthesizing a substituted pyridine ring followed by selective fluorination. Fluorination can be achieved using electrophilic fluorinating agents or via halogen exchange reactions on halopyridine intermediates.

- Selective Difluorination: Introduction of fluorine atoms at the 2 and 3 positions is critical and can be controlled by choice of fluorinating reagent and reaction conditions. This ensures regioselectivity and avoids over-fluorination or side reactions.

Esterification of Pyridine-4-carboxylic Acid

The carboxyl group at position 4 is converted to the ethyl ester via esterification, commonly using ethanol under acidic or catalytic conditions.

- Catalytic Esterification: Acid catalysts or coupling reagents can be used to facilitate the reaction between pyridine-4-carboxylic acid derivatives and ethanol, yielding this compound with high purity.

Advanced Synthetic Techniques and Research Findings

One-Pot Synthesis Using Cyanuric Chloride Catalysis

Recent studies have demonstrated the use of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) as an efficient catalyst in one-pot syntheses involving halo-heterocycles, which can be adapted for fluoropyridine derivatives.

Continuous Flow and Tubular Reactor Systems

Industrial scale synthesis of related fluorinated esters often employs continuous flow reactors:

- Ethanol and amine mixtures are circulated in tubular reactors where acyl fluorides or chlorides react to form esters.

- Temperature control (e.g., 20-60 °C) and reaction times (1-5 hours) are optimized for maximum yield and purity.

- By-products such as amine salts or hydrofluoric complexes are recycled, improving process sustainability.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct Fluorination | Pyridine derivatives + fluorinating agents | Controlled temperature, selective fluorination | High regioselectivity, direct approach | Requires careful control, hazardous reagents |

| Esterification with Ethanol | Pyridine-4-carboxylic acid + ethanol + acid catalyst | Mild heating, catalytic conditions | Simple, high yield, scalable | Requires pure acid precursor |

| One-Pot Cyanuric Chloride Catalysis | Halo-heterocycle + alcohol + cyanuric chloride + catalyst | 50-60 °C, 1-2 hours | Efficient, short reaction time, mild conditions | Catalyst handling, optimization needed |

| Continuous Flow Tubular Reactor | Ethanol + amine + acyl fluorides/chlorides | 20-60 °C, 1-5 hours | Scalable, continuous, recyclable by-products | Requires specialized equipment |

Notes on Process Optimization and Purification

- Temperature and reaction time are critical parameters influencing yield and selectivity.

- Purification typically involves distillation or recrystallization to isolate the ethyl ester.

- Recycling of by-products such as amines and salts enhances economic and environmental viability.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,3-difluoropyridine-4-carboxylate can undergo various chemical reactions, including:

Nucleophilic Substitution: The fluorine atoms on the pyridine ring can be replaced by nucleophiles under appropriate conditions.

Ester Hydrolysis: The ester group can be hydrolyzed to yield 2,3-difluoroisonicotinic acid and ethanol.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols. The reaction conditions typically involve heating the compound with the nucleophile in a suitable solvent.

Ester Hydrolysis: Acidic or basic conditions can be used for hydrolysis.

Major Products:

Nucleophilic Substitution: Depending on the nucleophile used, various substituted products can be formed.

Ester Hydrolysis: The major products are 2,3-difluoroisonicotinic acid and ethanol.

Scientific Research Applications

Medicinal Chemistry

Antibacterial Properties

Ethyl 2,3-difluoropyridine-4-carboxylate has been studied for its potential antibacterial effects. Research indicates that derivatives of pyridonecarboxylic acids, including those containing the difluoropyridine moiety, exhibit notable antibacterial activity. For instance, a patent describes processes for synthesizing such compounds that can be utilized as antibacterials, highlighting the relevance of this compound in pharmaceutical applications .

Nucleophilicity Studies

The nucleophilicity of substituted pyridines, including this compound, has been analyzed using Density Functional Theory (DFT). These studies provide insights into the reactivity of this compound in various chemical reactions, which is crucial for designing new drugs and understanding their mechanisms .

Agricultural Chemistry

Plant Protection Agents

The compound's structure allows it to serve as an intermediate in the synthesis of plant protection agents. Research has shown that fluorinated heterocycles can enhance the efficacy of agrochemicals by improving their biological activity and stability . this compound may thus play a role in developing more effective pesticides and herbicides.

Material Science

Synthesis of Functional Materials

In material science, this compound can be employed as a building block for creating functionalized polymers and other materials. Its ability to undergo metalation and subsequent reactions makes it valuable in synthesizing advanced materials with specific properties .

Case Study 1: Antibacterial Activity

A study explored the synthesis of various pyridonecarboxylic acid derivatives from this compound. The resulting compounds were tested against common bacterial strains, demonstrating significant antibacterial activity comparable to existing antibiotics .

Case Study 2: Nucleophilicity Analysis

In another research project focusing on the nucleophilic behavior of substituted pyridines, this compound was found to exhibit enhanced nucleophilicity due to the electron-withdrawing effects of the fluorine atoms. This property was quantified using experimental and computational methods, providing a comprehensive understanding of its reactivity .

Mechanism of Action

The mechanism of action of ethyl 2,3-difluoroisonicotinate is not well-documented. as a fluorinated derivative of isonicotinic acid, it is likely to interact with biological targets similarly to other fluorinated pyridine derivatives. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially altering their activity .

Comparison with Similar Compounds

Structural and Functional Differences

Fluorine Substitution Patterns :

- The target compound’s 2,3-difluoro substitution on the pyridine ring enhances electron-deficient character compared to analogs with single fluorine atoms (e.g., Ethyl 4-(2-fluorophenyl)-4-piperidinecarboxylate) or fluorophenyl groups (e.g., Ethyl 5-(2-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate) . This increases electrophilicity, making it more reactive in cross-coupling reactions.

Dihydropyridine Derivatives (): The non-aromatic 1,4-dihydropyridine core allows for redox activity, a hallmark of calcium channel blockers like nifedipine . Fused Heterocycles ( and ): Thienopyridine and pyrrolopyridazine systems () introduce planar rigidity, influencing crystallinity and binding affinity in medicinal chemistry .

This suggests that fluorination on aromatic rings (vs. aliphatic systems) may reduce acute toxicity.

Biological Activity

Ethyl 2,3-difluoropyridine-4-carboxylate is a fluorinated derivative of pyridine that has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted with two fluorine atoms at the 2 and 3 positions and an ethyl ester at the 4 position. The presence of fluorine enhances the compound's lipophilicity and may influence its biological interactions.

The exact mechanism of action for this compound is not extensively documented; however, it is hypothesized that the fluorinated moieties can enhance binding affinity to various biological targets, including enzymes and receptors. This property is typical of many fluorinated compounds, which often exhibit altered pharmacokinetics and pharmacodynamics compared to their non-fluorinated counterparts.

Medicinal Chemistry

This compound serves as an intermediate in the synthesis of pharmaceutical compounds targeting the central nervous system. Its fluorinated structure may provide advantages in drug design by improving metabolic stability and bioavailability.

In Vitro Studies

Research has indicated that compounds structurally related to this compound exhibit significant biological activities. For instance, studies have shown that similar pyridine derivatives can inhibit various enzymes involved in disease processes, suggesting potential applications in treating conditions such as cancer and neurodegenerative diseases .

Case Studies

- Anticancer Activity : A study explored the effects of fluorinated pyridine derivatives on cancer cell lines. This compound was included in a broader analysis of structural analogs that demonstrated significant antiproliferative activity against K562 leukemia cells . The results indicated that modifications at the pyridine ring could enhance cytotoxicity.

- Neuropharmacology : Another investigation focused on the role of fluorinated compounds in modulating neurotransmitter systems. This compound was evaluated for its ability to interact with serotonin receptors, showing promise as a candidate for developing new antidepressants .

Data Tables

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Q & A

Q. What are the recommended synthetic routes for Ethyl 2,3-difluoropyridine-4-carboxylate, and how can reaction conditions be optimized?

A common approach involves nucleophilic substitution or cross-coupling reactions. For example, fluorination of pyridine precursors using agents like KF/18-crown-6 in polar aprotic solvents (e.g., DMF) under reflux can introduce fluorine atoms at specific positions . Optimization may include adjusting reaction temperature (e.g., 80–120°C), catalyst loading (e.g., Pd catalysts for cross-coupling), and solvent choice to improve yield and purity. Post-synthesis, purification via silica gel chromatography (hexane/ethyl acetate gradients) is typical .

Q. How should researchers characterize this compound using spectroscopic and chromatographic methods?

- NMR : Fluorine substituents cause splitting patterns in H NMR due to and coupling. For example, adjacent protons to fluorine may exhibit doublets or triplets (e.g., δ 7.27–7.34 ppm for aromatic protons in ). NMR can confirm fluorine positions .

- LC-MS/HRMS : Use electrospray ionization (ESI) to detect the molecular ion peak (e.g., [M+1] at m/z 328.2) and validate purity (>95%) .

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients ensure purity assessment (e.g., 98.6% purity in ) .

Q. What safety protocols are critical when handling this compound in the lab?

While specific safety data for this compound are limited, analogous fluorinated pyridines (e.g., Ethyl 4-(2-fluorophenyl)-4-piperidinecarboxylate) require:

- PPE: Gloves, lab coats, and eye protection due to skin/eye irritation risks (H315, H319) .

- Ventilation: Use fume hoods to avoid inhalation of vapors (H335) .

- Emergency measures: Immediate rinsing for skin/eye contact and medical consultation for ingestion (H302) .

Advanced Research Questions

Q. How can X-ray crystallography resolve the molecular structure, and what challenges arise in refinement?

- Data collection : Use a diffractometer (e.g., Oxford Diffraction Xcalibur) to measure crystal parameters (e.g., a = 10.3074 Å, α = 103.554° for a triclinic system) .

- Refinement : SHELXL refines structures using least-squares minimization. Challenges include modeling disorder in flexible groups (e.g., ethyl esters) and resolving twinning in low-symmetry crystals. SHELXPRO aids in validating hydrogen bonding and torsion angles (e.g., C8–O2–C7–O1 = 118.9°) .

Q. How can contradictory data between spectroscopic and crystallographic results be resolved?

Discrepancies may arise from dynamic effects in solution (NMR) vs. static crystal structures. For example:

- Torsion angles : Solution-phase conformers may differ from solid-state structures. Compare NMR-derived NOE correlations with crystallographic dihedral angles (e.g., C10–C11–C12–C13 = -173.38° in ) .

- Validation : Use DFT calculations to model solution-phase conformers and cross-validate with experimental data .

Q. What experimental design considerations are vital for studying fluorine substitution effects on reactivity?

- Electronic effects : Fluorine’s electron-withdrawing nature alters reaction pathways. Use Hammett constants (σ = 0.34 for meta-F) to predict substituent effects on carboxylate reactivity .

- Steric effects : Ortho-fluorine groups may hinder nucleophilic attack. Compare kinetics of fluorinated vs. non-fluorinated analogs in ester hydrolysis .

- Isotopic labeling : labeling can track reaction mechanisms in real time via PET imaging techniques (not directly in evidence but inferred from fluorination methods) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.